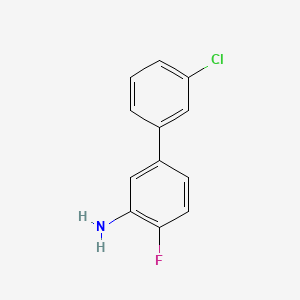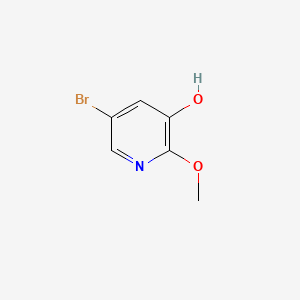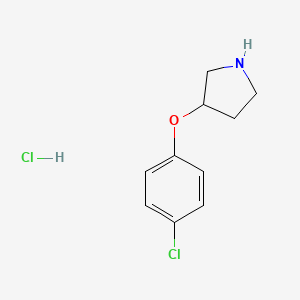
3-(4-Chlorophenoxy)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenoxy)pyrrolidine hydrochloride is an organic compound with the chemical formula C11H14ClNO · HCl. It appears as a white crystalline powder and has a molecular weight of 247.16 g/mol. This compound is known for its better solubility in water, ethanol, chloroform, and other organic solvents . It is primarily used in chemical synthesis as a synthetic intermediate for chiral compounds and as a catalyst or ligand in drug synthesis .
Preparation Methods
The preparation of 3-(4-Chlorophenoxy)pyrrolidine hydrochloride typically involves the following steps :
Reaction of (S)-3-pyrrolidine with chlorophenol: Under alkaline conditions, (S)-3-pyrrolidine reacts with chlorophenol to generate (S)-3-(4-chlorophenoxy)pyrrolidine.
Reaction with hydrochloric acid: The product from the first step is then reacted with hydrochloric acid to produce (S)-3-(4-Chlorophenoxy)pyrrolidine hydrochloride.
Chemical Reactions Analysis
3-(4-Chlorophenoxy)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the chlorine atom or other functional groups are replaced by different substituents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-Chlorophenoxy)pyrrolidine hydrochloride has a wide range of scientific research applications, including:
Biology: The compound is utilized in biological studies to investigate its effects on different biological systems.
Industry: The compound is used in industrial processes that require chiral intermediates or catalysts.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand or catalyst, facilitating various chemical reactions. Its effects are mediated through its interaction with enzymes, receptors, or other molecular targets, leading to the desired chemical or biological outcomes.
Comparison with Similar Compounds
3-(4-Chlorophenoxy)pyrrolidine hydrochloride can be compared with other similar compounds, such as:
3-(4-Bromophenoxy)pyrrolidine hydrochloride: This compound has a bromine atom instead of chlorine, which can affect its reactivity and applications.
3-(4-Fluorophenoxy)pyrrolidine hydrochloride:
3-(4-Methylphenoxy)pyrrolidine hydrochloride: The methyl group can alter the compound’s solubility and reactivity compared to the chlorophenoxy derivative.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and solubility properties, making it suitable for particular applications in chemical synthesis and drug development.
Properties
IUPAC Name |
3-(4-chlorophenoxy)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRCARMEKAIGEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20702115 |
Source


|
| Record name | 3-(4-Chlorophenoxy)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20702115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28491-02-3 |
Source


|
| Record name | 3-(4-Chlorophenoxy)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20702115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

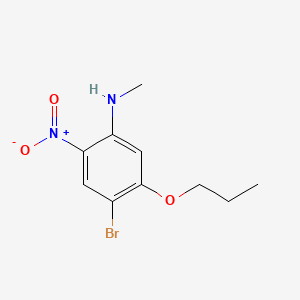
![[4-Nitro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B594969.png)
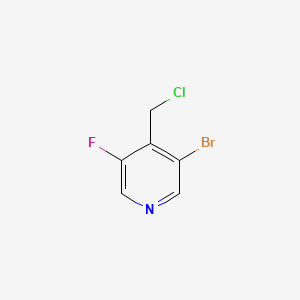
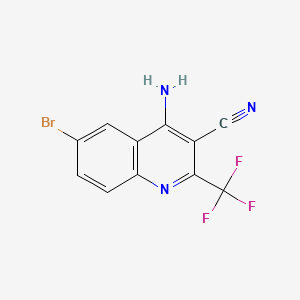
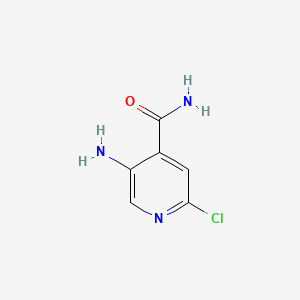
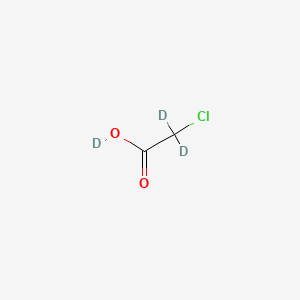
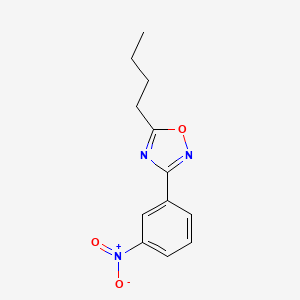
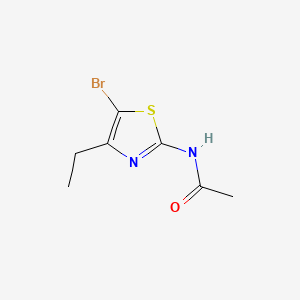

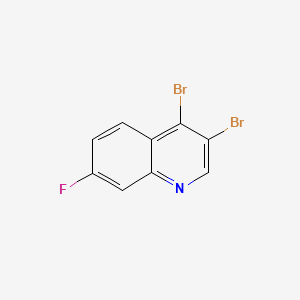
![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B594982.png)
